molecular formula C28H32N2O5 B11183452 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11183452
M. Wt: 476.6 g/mol
InChI Key: BJMOGRKMDBVXJT-UHFFFAOYSA-N
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Description

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. These compounds are known for their diverse biological activities, including anxiolytic, antioxidant, and potential anticancer properties. The unique structure of this compound, featuring a cyclopropylcarbonyl group and a trimethoxyphenyl group, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin-1-one core and subsequent functionalization. One common method involves the condensation of appropriate amines with diketones, followed by cyclization and introduction of the cyclopropylcarbonyl and trimethoxyphenyl groups under controlled conditions. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimization for scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activities.

    Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of novel compounds with potential biological activities.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anxiolytic, antioxidant, and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound’s structure allows it to bind to these receptors, modulating their activity and producing anxiolytic effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known anxiolytic agent with a similar core structure but different functional groups.

    Lorazepam: Another anxiolytic compound with structural similarities but distinct pharmacological properties.

    Clonazepam: Shares the dibenzo[b,e][1,4]diazepin-1-one core but has different substituents.

Uniqueness

10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylcarbonyl and trimethoxyphenyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H32N2O5

Molecular Weight

476.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9,9-dimethyl-6-(3,4,5-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H32N2O5/c1-28(2)14-19-24(21(31)15-28)25(17-12-22(33-3)26(35-5)23(13-17)34-4)30(27(32)16-10-11-16)20-9-7-6-8-18(20)29-19/h6-9,12-13,16,25,29H,10-11,14-15H2,1-5H3

InChI Key

BJMOGRKMDBVXJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4CC4)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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